Dimelazine

Description

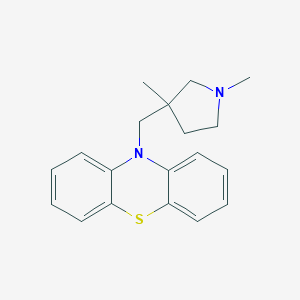

Structure

3D Structure

Properties

IUPAC Name |

10-[(1,3-dimethylpyrrolidin-3-yl)methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-19(11-12-20(2)13-19)14-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKHTAYPELFGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864582 | |

| Record name | 10-[(1,3-Dimethylpyrrolidin-3-yl)methyl]-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-12-2 | |

| Record name | 10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[(1,3-Dimethylpyrrolidin-3-yl)methyl]-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMELAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VI3P2OT72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical Frameworks of Dimelazine Action

Receptor-Ligand Interaction Theories relevant to Histamine (B1213489) H1 Receptors

The interaction between a ligand, such as Dimelazine, and the histamine H1 receptor can be described by receptor-ligand interaction theories, which encompass binding kinetics, thermodynamics, conformational dynamics, and receptor states.

Theoretical Binding Kinetics and Thermodynamics

The binding of a ligand to a receptor is characterized by kinetic and thermodynamic properties nih.govresearchgate.net. Kinetic binding describes the rates of association (kon) and dissociation (koff) of the ligand with the receptor nih.govresearchgate.net. The residence time of a ligand at the receptor is inversely related to the dissociation rate constant (1/koff) and is a significant factor in determining the duration of the drug's action nih.govresearchgate.net.

Conformational Dynamics and Receptor States

Histamine H1 receptors, as GPCRs, exist in different conformational states, including inactive and active states, which are in equilibrium nih.govscielo.br. The receptor also exhibits constitutive activity, meaning it can show some level of activation even in the absence of an agonist nih.govscielo.brnih.gov. Histamine acts as an agonist by binding to and stabilizing the active conformation of the receptor, shifting the equilibrium towards the active state nih.govscielo.br.

Antihistamines, including many H1 antihistamines, are understood to function primarily as inverse agonists rather than neutral antagonists wikipedia.orgwikipedia.orgnih.govscielo.brnih.gov. Inverse agonists bind preferentially to and stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity and shifting the equilibrium towards the inactive state wikipedia.orgnih.govscielo.br. This mechanism is distinct from neutral antagonism, where the ligand binds equally to both active and inactive states and only prevents agonist binding without affecting basal receptor activity nih.gov. Structural studies, such as cryo-EM, have provided insights into the conformational states of the H1 receptor and how ligands bind to stabilize specific conformations nih.gov.

Pharmacological Principles of Antihistamine Receptor Antagonism

The pharmacological action of H1 antihistamines like this compound is based on the principle of receptor antagonism, specifically inverse agonism.

Theoretical Mechanisms of Receptor Blockade

H1 antihistamines theoretically block the effects of histamine by interfering with its ability to activate the H1 receptor aocd.orgwikipedia.org. As inverse agonists, they achieve this by stabilizing the inactive state of the receptor, which reduces the proportion of receptors available to bind histamine in its active conformation wikipedia.orgnih.govscielo.br. This stabilization of the inactive state also reduces the receptor's basal signaling activity nih.govscielo.brnih.gov. Molecular docking studies on other antihistamines have revealed specific binding sites within the H1 receptor where these compounds interact, often involving residues within the transmembrane helices and extracellular loops nih.govnih.govmdpi.com. These interactions help to stabilize the inactive conformation and prevent the conformational changes necessary for receptor activation by histamine nih.gov.

Neurotransmission Modulation Mechanisms

Histamine acts as a neurotransmitter in the central nervous system (CNS), with histaminergic neurons playing roles in regulating the sleep-wake cycle, learning, memory, and other functions wikipedia.orgdrugbank.comwikipedia.orgebi.ac.ukmsdmanuals.com. H1 receptors are present in the CNS, and their activation by histamine contributes to these neurological processes wikipedia.orgebi.ac.uk.

H1 antihistamines that cross the blood-brain barrier can modulate neurotransmission by blocking central H1 receptors wikipedia.orgwikipedia.org. This blockade can affect the activity of histaminergic neurons and influence the release or activity of other neurotransmitters, although the precise mechanisms of these interactions can be complex and may involve crosstalk with other receptor systems msdmanuals.commdpi.com. For instance, studies have suggested potential modulation of serotonin (B10506) levels by some H1 antihistamines mdpi.com. The theoretical mechanism involves the antihistamine interfering with histamine's role as a neuromodulator by reducing H1 receptor-mediated signaling in neuronal pathways wikipedia.orgmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 154320 |

| Histamine | 782 |

| Levocetirizine | 1549000 |

| Meclizine | 4034 |

| Diphenhydramine | 3120 |

| Cetirizine | 2678 |

| Bilastine | 135410814 |

| Mepyramine | 4095 |

| Loratadine | 3993 |

| Ebastine | 3160 |

| Epinastine | 3274 |

| Fexofenadine | 60609 |

| Mezolastine | 5352100 |

| Desloratadine | 124064 |

| Promethazine | 4927 |

| Buclizine | 6586 |

| 8-chlorotheophylline | 6603 |

| Dimenhydrinate | 3116 |

Data Tables

While specific quantitative data for this compound was not found within the search results, the following table illustrates the types of data that are relevant to the theoretical frameworks discussed, based on studies of other H1 antihistamines.

Table 1: Illustrative H1 Receptor Binding Data for Selected Antihistamines

| Antihistamine | Binding Affinity (Ki) [nM] | Association Rate (kon) [M-1s-1] | Dissociation Rate (koff) [s-1] | Residence Time (1/koff) [s] |

| Histamine | (Agonist) | - | - | - |

| Levocetirizine | Data varies by study | Data varies by study | Data varies by study | Longer (Second Generation) nih.govresearchgate.net |

| Diphenhydramine | Data varies by study | Data varies by study | Data varies by study | Shorter (First Generation) nih.gov |

| (Example Data) | ~1-10 | ~106 | ~10-2 - 10-3 | ~100 - 1000 |

Table 2: Theoretical Thermodynamic Parameters for H1 Receptor Binding

| Antihistamine | Enthalpy (ΔH) [kcal/mol] | Entropy (ΔS) [cal/mol·K] | Gibbs Free Energy (ΔG) [kcal/mol] | Binding Driven By |

| Levocetirizine | Data varies by study | Data varies by study | Data varies by study | Enthalpy & Entropy researchgate.net |

| Bilastine | Data varies by study | Data varies by study | Data varies by study | Enthalpy & Entropy researchgate.net |

| (Example Data) | Negative | Positive | Negative | Enthalpy/Entropy Compensation nih.gov |

Synthetic Methodologies and Advanced Chemical Synthesis of Dimelazine and Analogs

Retrosynthetic Analysis of the Dimelazine Core Structure

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of a target molecule. It involves working backward from the target molecule to simpler, readily available starting materials by disconnecting chemical bonds. For this compound, a retrosynthetic analysis would likely consider the disconnections of the bonds connecting the substituted pyrrolidine (B122466) ring to the phenothiazine (B1677639) core.

A key disconnection could involve breaking the bond between the methylene (B1212753) group and the nitrogen atom of the phenothiazine ring. This would lead to a phenothiazine intermediate and a fragment containing the substituted pyrrolidine with a reactive group (e.g., a halide or tosylate) on the methylene carbon. Alternatively, the disconnection could be envisioned between the methylene group and the substituted pyrrolidine nitrogen, leading to a phenothiazine with a reactive group on the nitrogen and the substituted pyrrolidine with a reactive methylene group.

Given the phenothiazine core and the substituted pyrrolidine side chain, a potential final step in a forward synthesis could be the alkylation of the phenothiazine nitrogen with a reactive species bearing the substituted pyrrolidine moiety. The substituted pyrrolidine portion itself would require its own synthetic construction, likely involving the formation of the ring and the introduction of the methyl substituents.

Established Synthetic Routes and Reaction Pathways

While specific established routes for this compound were not found in detail, the synthesis of related compounds provides relevant methodologies.

Benzhydryl-Based Approaches

The benzhydryl (diphenylmethyl) group is a prominent feature in various pharmacologically active compounds. wikipedia.orgsemanticscholar.org The synthesis of compounds containing this moiety often involves the coupling of a benzhydryl halide, such as benzhydryl chloride, with a nucleophile, frequently an amine. wikipedia.orgfishersci.nlfishersci.co.ukfishersci.casigmaaldrich.comnih.govmdpi.com

For instance, the synthesis of 1-(diphenylmethyl)piperazine (also known as benzhydrylpiperazine), a related structure featuring the benzhydryl group attached to a piperazine (B1678402) ring, can be achieved by reacting benzhydryl chloride with piperazine. wikipedia.orgfishersci.co.ukfishersci.canih.govmdpi.com This type of reaction, a nucleophilic substitution, is a common method for introducing the benzhydryl group onto nitrogen centers.

In the context of this compound, a benzhydryl-based approach might involve synthesizing a phenothiazine derivative with a handle for alkylation and reacting it with a pre-synthesized substituted pyrrolidine containing a reactive methylene group. Alternatively, a substituted pyrrolidine with a nitrogen nucleophile could react with a phenothiazine derivative bearing a reactive group on the position where the methylene group of the side chain is to be attached.

Research on the synthesis of benzhydryl amines and benzhydrylpiperazine derivatives highlights various coupling reactions, including those catalyzed by metals like copper. semanticscholar.orgnih.gov

Alternative Synthetic Precursors and Transformations

Beyond direct benzhydryl halide coupling, alternative precursors and transformations can be employed in the synthesis of related structures. For example, the diphenylmethane (B89790) core itself can be synthesized via Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride. wikiwand.com

The introduction of the cyclic amine moiety, such as the substituted pyrrolidine in this compound, can involve various cyclization reactions or reactions of acyclic precursors followed by ring formation. The specific substituents on the pyrrolidine ring (two methyl groups) would necessitate synthetic steps to incorporate these features at the appropriate positions during or after ring construction.

Synthetic routes to other phenothiazine derivatives often involve the formation of the tricyclic phenothiazine system, which can be achieved through various cyclization and coupling reactions of appropriately substituted precursors. nih.gov

Exploration of Novel Synthetic Strategies

Novel synthetic strategies aim to improve efficiency, selectivity, and sustainability compared to traditional methods.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, enabling reactions to proceed under milder conditions, with increased reaction rates and improved selectivity. google.comresearchgate.netnih.gov While specific catalytic methods for this compound synthesis were not detailed, catalytic approaches are widely used in the synthesis of related structures.

Metal-catalyzed coupling reactions, such as those involving palladium or copper, are frequently employed in the formation of carbon-nitrogen and carbon-carbon bonds relevant to the construction of the this compound structure. semanticscholar.orgresearchgate.net For instance, palladium-catalyzed coupling reactions have been used in the synthesis of complex molecules. researchgate.net Copper catalysis has been reported for the synthesis of diarylmethylamines. semanticscholar.org

Acidic catalysts, including solid acid catalysts, have been explored for various organic transformations, such as condensation reactions, which could potentially be relevant in assembling parts of the this compound structure or its precursors. nih.gov

The development of novel catalysts, including heterogeneous and recyclable catalysts, is an active area of research aimed at improving the sustainability and efficiency of synthetic processes. nih.gov

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. doaj.orgnih.govmdpi.com Applying these principles to the synthesis of this compound would involve considering factors such as atom economy, the use of less hazardous solvents and reagents, and the minimization of waste generation.

Solvent selection is a key aspect of green chemistry. Switching from petroleum-based volatile organic compounds (VOCs) to more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), has been shown to improve the environmental impact and efficiency of the synthesis of other pharmaceutical compounds like dimethindene, which also contains a cyclic amine and aromatic system. doaj.orgnih.govmdpi.com

Designing synthetic pathways with fewer steps, higher yields, and easier purification procedures contributes to a greener process. nih.govchemanager-online.com Exploring alternative, metal-free synthetic routes can also align with green chemistry principles by avoiding the use of potentially toxic and costly metal catalysts. rsc.org

Implementing green chemistry metrics, such as the E-factor (environmental factor), which relates the mass of waste to the mass of product, can help assess and improve the sustainability of a synthetic route. doaj.orgnih.gov

Derivatization Approaches for Structural Modification and Analog Generation

Derivatization approaches for this compound focus on modifying its core structure, particularly the diphenylmethane backbone and attached side chains, to generate analogs with potentially altered pharmacological properties. This process is central to medicinal chemistry and structure-activity relationship (SAR) studies, aiming to understand how specific structural changes influence biological activity. gardp.org, wikipedia.org

The generation of analogs often involves introducing different functional groups or modifying existing ones on the this compound scaffold. This can include alterations to the aromatic rings, the connecting linker, or the terminal amine group. Such modifications can impact various properties, including potency, selectivity, metabolism, and pharmacokinetic profiles.

While specific detailed research findings and data tables solely focused on this compound derivatization are not extensively available in the provided search results, the principles and methods used for derivatizing similar chemical structures, such as other antihistamines or compounds with diphenylmethane or piperazine moieties, are relevant.

For instance, studies on the synthesis of piperazine-substituted indole (B1671886) derivatives highlight the modification of piperazine rings and the introduction of different substituents on attached aromatic systems to explore anti-inflammatory and antioxidant activities. jrespharm.com This involves multi-step reactions and condensation processes. jrespharm.com Similarly, research on benzimidazole (B57391) derivatives demonstrates the importance of the nature and position of substituents on the benzimidazole ring for their biological activities, with synthesis often involving nucleophilic substitution and condensation reactions. researchgate.net

Another relevant example is the structural modification of compounds containing piperazine side-chains to alter properties like P-glycoprotein efflux. frontiersin.org, researchgate.net These modifications can involve changes to the side-chain structure through reactions like reductive amination. frontiersin.org

The synthesis of analogs can also involve coupling reactions between different molecular fragments. For example, the synthesis of certain derivatives involves coupling reactions between carboxylic acids and amines or the reaction of amines with halogenated compounds. nih.gov, sci-hub.se

The process of analog generation is often guided by SAR analysis, where systematic modifications are made to a lead compound to identify structural features critical for activity. gardp.org, wikipedia.org This iterative process involves chemical synthesis of new molecules followed by evaluation of their biological effects. gardp.org, wikipedia.org

While specific data for this compound analogs are not detailed, the general approaches to derivatization in medicinal chemistry provide a framework for how this compound's structure could be modified. These approaches commonly involve:

Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups, halogens, or alkyl chains on the phenyl rings of the diphenylmethane backbone.

Modification of the Linker: Altering the length, flexibility, or chemical nature of the chain connecting the diphenylmethane core to the terminal amine.

Modification of the Terminal Amine: Changing the type of amine (primary, secondary, tertiary), or incorporating cyclic amines like piperazine or pyrrolidine, and further substituting these cyclic systems.

Detailed research findings on this compound derivatization would typically include synthetic schemes, reaction conditions, yields, and characterization data for the synthesized analogs, along with biological evaluation results to establish SARs.

Based on the general approaches observed in the synthesis of related compounds, a hypothetical data table illustrating potential derivatization strategies for this compound could be structured as follows:

| Analog Code | Structural Modification | Synthetic Approach Example | Notes |

| DMA-1 | Substitution on a phenyl ring (e.g., 4-chloro) | Electrophilic aromatic substitution or coupling reactions | Aims to alter electronic distribution and lipophilicity. |

| DMA-2 | Lengthening of the linker chain | Homologation reactions or using longer alkyl halides | Can affect spatial orientation and interaction with targets. |

| DMA-3 | Replacement of the terminal amine with a cyclic amine | Reaction with cyclic amines (e.g., piperazine, pyrrolidine) | Can influence basicity, steric bulk, and metabolic stability. |

| DMA-4 | Introduction of a different functional group in the linker | Incorporating ether, ester, or amide linkages | Can impact polarity, hydrogen bonding, and metabolic pathways. |

Note: This table is illustrative, based on common medicinal chemistry derivatization strategies for similar compounds, and does not represent actual reported this compound analogs or specific research findings.

The synthesis of such derivatives would involve standard organic chemistry transformations, potentially including alkylation, acylation, amidation, reduction, and functional group interconversions, applied to the this compound structure or its synthetic precursors. The choice of synthetic route and reagents would depend on the specific modification desired and the functional groups present in the molecule.

The exploration of this compound analogs through systematic derivatization allows for a deeper understanding of the structural requirements for its activity and can potentially lead to the discovery of new compounds with improved properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of SAR/QSAR Applied to Dimelazine Analogs

SAR involves systematically modifying specific parts of a molecule and observing the resulting changes in biological activity. This allows researchers to infer which structural elements are crucial for activity and which can be modified to potentially improve properties. For this compound analogs, this would involve synthesizing compounds with variations in its core structure, side chains, or functional groups and testing their pharmacological effects, such as binding affinity to different opioid receptor subtypes (mu, delta, kappa) and in vitro or in vivo analgesic activity.

QSAR builds upon SAR by attempting to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. This approach uses numerical descriptors to represent molecular features and statistical methods to build predictive models. These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of compounds with potentially improved properties. QSAR applied to this compound analogs would aim to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk) of the analogs with their observed biological activities, such as receptor binding constants (Ki) or half maximal effective concentrations (EC50).

The ultimate goal of applying SAR and QSAR to this compound analogs would be to design new compounds with potentially enhanced analgesic potency, improved pharmacokinetic profiles, or reduced side effects by understanding the molecular basis of their interaction with biological targets. Studies on other opioid ligands, such as fentanyl and normetazocine derivatives, demonstrate the utility of SAR matrices and systematic structural modifications in optimizing affinity and activity at opioid receptors.

Identification of Key Structural Features for Modulated Biological Activity

By synthesizing and testing analogs with modifications in different regions of the this compound structure, researchers could identify which parts are critical for potent binding and activation of opioid receptors. For instance, altering the phenothiazine (B1677639) ring system, the pyrrolidine (B122466) ring, or the linker connecting them could reveal their importance for activity. Studies on other opioid scaffolds have shown that even subtle changes in structure can significantly impact receptor binding affinity and functional activity.

Substituent Effects on Ligand-Receptor Interactions

The nature and position of substituents on the core structure of this compound analogs would be systematically varied to study their impact on biological activity. Substituents can influence a molecule's electronic distribution, lipophilicity, and steric bulk, all of which play a significant role in how the ligand interacts with the amino acid residues in the receptor binding site.

For example, introducing electron-donating or electron-withdrawing groups on the aromatic rings could affect the pi-pi interactions or hydrogen bonding capabilities with the receptor. Modifying the size or branching of alkyl substituents could influence steric fit within hydrophobic pockets of the binding site. Studies on other compound series have shown that the effect of substituents is highly dependent on their position on the molecule and the specific target receptor. Analyzing these substituent effects is crucial for optimizing ligand-receptor interactions and tuning the biological response.

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is often a critical factor in determining biological activity, particularly for chiral compounds interacting with chiral biological targets like receptors. Many drugs, including some opioid analgesics, exist as stereoisomers, which can exhibit significantly different potencies, efficacies, and side effect profiles.

If this compound or its analogs possess chiral centers, SAR studies would involve synthesizing and evaluating individual stereoisomers. This would help determine if one stereoisomer is significantly more active than others, indicating a stereoselective interaction with the opioid receptor. Understanding the preferred stereochemistry for activity is vital for designing more potent and potentially safer drug candidates. Studies on cis-(−)-N-Normetazocine-derived ligands highlight the importance of stereochemistry in opioid activity.

Computational Approaches in SAR/QSAR Analysis

Computational methods play an increasingly important role in modern SAR/QSAR studies, complementing experimental approaches and providing deeper insights into ligand-receptor interactions and activity trends.

Molecular Descriptors and Their Application

In QSAR studies of this compound analogs, molecular descriptors would be used to numerically represent the structural and physicochemical properties of each compound. These descriptors can be zero-dimensional (e.g., molecular weight, logP), one-dimensional (e.g., presence of functional groups), two-dimensional (e.g., topological indices, connectivity indices), or three-dimensional (e.g., molecular volume, surface area, pharmacophore features).

Computational software can calculate hundreds or even thousands of these descriptors for a series of compounds. The selection of relevant descriptors is a critical step in QSAR model development, as they should capture the molecular features that are hypothesized to be important for the observed biological activity. For opioid activity, descriptors related to lipophilicity, electronic properties of key functional groups, and steric bulk around the basic nitrogen and aromatic systems would likely be relevant.

Statistical Modeling Techniques and Validation Methodologies

Statistical methods are used to build models that relate the chosen molecular descriptors to the biological activity data in QSAR studies. Common techniques include multiple linear regression (MLR), partial least squares (PLS), principal component analysis (PCA), and machine learning algorithms like support vector machines or neural networks.

These models aim to identify the descriptors that have the most significant influence on activity and to generate equations that can predict the activity of new compounds. The quality and reliability of a QSAR model are assessed through rigorous validation methodologies. This typically involves splitting the dataset into training and test sets. The model is built using the training set and then used to predict the activity of compounds in the test set.

Pharmacophore Modeling for Analog Design

Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. These features, arranged in a specific three-dimensional orientation, represent the pharmacophore. Pharmacophore models can be derived from known active ligands (ligand-based) or from the structure of the biological target (structure-based).

The primary application of pharmacophore modeling is in virtual screening, where large databases of chemical compounds are searched to identify potential new drug candidates that possess the defined pharmacophore features. This approach helps in finding molecules with similar biological activity but potentially different structural scaffolds. Pharmacophore models can also guide the design and optimization of new analogs by highlighting which molecular features are crucial for activity and their required spatial arrangement. By using pharmacophore models, researchers can prioritize the synthesis of analogs that are more likely to bind to the target and elicit the desired biological response, thereby streamlining the drug discovery process.

Computational Chemistry and Molecular Modeling of Dimelazine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is most often used to predict the interaction between a small molecule ligand and its protein receptor.

Ligand-Receptor Binding Pose Prediction

The prediction of the binding pose is a critical aspect of molecular docking. This process involves placing a ligand, in this case, Dimelazine, into the binding site of a target receptor in various possible conformations and orientations. The goal is to identify the most plausible binding mode, often referred to as the "pose," which represents the most stable interaction.

This prediction is crucial for understanding the mechanism of action of a drug. The specific orientation of the ligand within the receptor's active site determines which key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) can form. These interactions are fundamental to the ligand's ability to modulate the receptor's activity.

Despite the utility of this method, there are no specific studies in the available scientific literature that detail the prediction of ligand-receptor binding poses for this compound with any of its potential biological targets. Such a study would first require the identification and structural characterization of this compound's molecular targets.

Interaction Energetics and Scoring Algorithms

Once various binding poses are generated, they must be evaluated and ranked to identify the most likely one. This is achieved through the use of scoring functions, which are mathematical algorithms that estimate the binding affinity between the ligand and the receptor for a given pose. A lower score typically indicates a more favorable binding interaction.

Scoring functions take into account various energetic contributions, including:

Van der Waals interactions: Attractive or repulsive forces between molecules.

Electrostatic interactions: Forces between charged or polar atoms.

Hydrogen bonding: A specific type of electrostatic interaction.

Solvation effects: The energy change associated with the removal of solvent molecules from the binding site upon ligand binding.

The results of these calculations provide a quantitative measure to compare different binding poses and even different ligands. However, no published research could be found that applies these scoring algorithms to assess the interaction energetics of this compound with any specific receptor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biomolecules, such as proteins and their complexes with ligands.

Conformational Landscape Exploration

Molecules, particularly complex ones like proteins and flexible ligands, are not static entities. They exist as an ensemble of different conformations. The conformational landscape is a representation of all the possible three-dimensional structures a molecule can adopt and the energy associated with each.

MD simulations are a primary tool for exploring this landscape. By simulating the molecule's movements over a period of time, researchers can observe the transitions between different conformational states. This is important for understanding how a protein functions and how a ligand like this compound might influence its dynamics. For instance, a ligand might bind to and stabilize a particular conformation of a receptor, thereby activating or inhibiting it.

There is currently no available research detailing the exploration of the conformational landscape of this compound or its potential target receptors through molecular dynamics simulations.

Dynamic Protein-Ligand Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics simulations can reveal the dynamic nature of the protein-ligand interaction. Over the course of an MD simulation, the ligand and the protein are both free to move and adjust their conformations. This allows for the observation of:

The stability of the predicted binding pose over time.

The formation and breaking of specific interactions, such as hydrogen bonds.

The role of water molecules in mediating the interaction.

Ligand-induced conformational changes in the protein.

This dynamic view provides a more realistic and detailed understanding of the binding event than static models alone. nih.gov Unfortunately, no studies have been published that apply molecular dynamics simulations to investigate the dynamic interactions between this compound and its biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate way to study the electronic structure and properties of molecules. These methods can be used to calculate a wide range of molecular properties, such as molecular orbital energies, charge distributions, and the energies of different molecular conformations.

In the context of drug design, quantum chemical calculations can be used to:

Accurately determine the three-dimensional structure of a ligand like this compound.

Calculate the distribution of electronic charge within the molecule, which is crucial for understanding its interactions with a receptor.

Predict the energies of different conformations of the ligand, helping to understand its flexibility.

Investigate the mechanism of chemical reactions, which can be important if the drug acts as an enzyme inhibitor.

While these methods offer a high level of theoretical accuracy, they are computationally very expensive and are typically used for smaller systems or to refine results from less demanding methods like molecular mechanics. A review of the scientific literature indicates that no specific quantum chemical calculations have been published for the compound this compound.

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. For this compound, which belongs to the phenothiazine (B1677639) class of compounds, quantum chemical calculations can be employed to understand the distribution of electrons within its tricyclic core and side chain. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties. researchgate.net

Studies on phenothiazine derivatives show that the sulfur and nitrogen atoms in the central ring are key sites influencing the molecule's electronic properties. researchgate.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical descriptors. The HOMO and LUMO energies, and the gap between them, provide information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Reactivity profiling based on these calculations can identify the most probable sites for metabolic attack or interaction with biological targets. For instance, regions with high electron density (negative electrostatic potential) are susceptible to electrophilic attack, while regions with low electron density (positive electrostatic potential) are prone to nucleophilic attack. researchgate.net This information is invaluable for predicting metabolic pathways and understanding the molecular basis of a compound's activity.

Table 1: Exemplary Calculated Electronic Properties of a Phenothiazine Core

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.6 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.1 D |

| Electrostatic Potential (on Sulfur) | Indicates local charge distribution; a negative value suggests a nucleophilic site. | -0.025 a.u. |

| Electrostatic Potential (on N-alkyl group) | Indicates local charge distribution; a positive value suggests an electrophilic site. | +0.150 a.u. |

Energetic Profiles of Reaction Intermediates

Computational methods can map out the energy landscape of a chemical reaction, providing a detailed reaction energy profile. youtube.com This profile charts the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. researchgate.netkhanacademy.org For a molecule like this compound, this is particularly useful for studying potential metabolic transformations, such as oxidation or demethylation, which are common pathways for phenothiazine derivatives.

For example, the S-oxidation of the phenothiazine ring is a known metabolic route. A computational study could model this process step-by-step, calculating the energy required to form the sulfoxide intermediate and the subsequent sulfone product.

Table 2: Hypothetical Energetic Profile for a Single-Step Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Oxidant) | The starting materials of the reaction. | 0.0 |

| Transition State | The highest energy point on the reaction path to the intermediate. | +15.5 |

| Intermediate | A metastable species formed during the reaction. | -5.2 |

| Transition State 2 | The highest energy point from the intermediate to the products. | +12.0 |

| Products | The final species formed in the reaction. | -10.8 |

In Silico Lead Discovery Methodologies

In silico lead discovery encompasses a range of computational techniques used to identify and optimize new drug candidates. nih.govslideshare.netyoutube.com These methods accelerate the early stages of drug discovery by efficiently screening vast chemical spaces and generating novel molecular ideas. nih.gov

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govresearchhub.com If the three-dimensional structure of this compound's biological target is known, structure-based virtual screening (SBVS) can be performed. youtube.comnih.gov This involves docking candidate molecules into the target's binding site and scoring their potential interactions. nih.gov

Alternatively, if the target structure is unknown, ligand-based virtual screening (LBVS) can be used. youtube.com In this approach, this compound itself serves as a template. The method searches for molecules in a database that have similar shapes, sizes, and electrostatic properties.

A key aspect of this process is the design of the chemical library to be screened. A focused library can be designed around the this compound scaffold. This involves creating a collection of virtual compounds that retain the core phenothiazine structure but have variations in the side chain or substitutions on the rings. This allows for a systematic exploration of the structure-activity relationship (SAR) around the this compound chemotype.

Table 3: Example of a Small Virtual Library Based on the this compound Scaffold

| Compound ID | Scaffold | Side Chain Modification | Ring Substitution | Predicted Property (e.g., Docking Score) |

|---|---|---|---|---|

| DIM-001 | Phenothiazine | (1,3-dimethylpyrrolidin-3-yl)methyl | None | -9.5 |

| DIM-002 | Phenothiazine | (1-ethyl-3-methylpyrrolidin-3-yl)methyl | None | -9.2 |

| DIM-003 | Phenothiazine | (1,3-dimethylpyrrolidin-3-yl)methyl | 2-Chloro | -10.1 |

| DIM-004 | Phenothiazine | (1,3-dimethylpiperidin-3-yl)methyl | None | -8.8 |

| DIM-005 | Phenothiazine | (1,3-dimethylpyrrolidin-3-yl)methyl | 2-Trifluoromethyl | -10.5 |

De Novo Design Strategies for Novel Scaffolds

De novo design is a computational strategy for creating entirely new molecules from scratch. youtube.comnih.gov Instead of modifying an existing molecule like this compound, de novo design algorithms build novel structures that are predicted to have the desired activity. This is particularly useful for scaffold hopping—finding new core structures that are chemically distinct from existing ones but present the same key interacting groups to the biological target. tarosdiscovery.com

The process typically begins by identifying the pharmacophore of the lead compound, which is the essential three-dimensional arrangement of features required for biological activity. For this compound, this would include features like the aromatic rings, the basic nitrogen atom, and their relative spatial arrangement. The algorithm then uses a library of molecular fragments to build new molecules that match this pharmacophore. These generated structures are then evaluated for drug-like properties and synthetic accessibility. mdpi.com This approach can lead to the discovery of novel intellectual property with potentially improved properties over the original lead compound. nih.govresearchgate.net

Table 4: Pharmacophoric Features of this compound for De Novo Design

| Pharmacophoric Feature | Description | Example Hypothetical Replacement Scaffold |

|---|---|---|

| Aromatic/Hydrophobic Core | The tricyclic phenothiazine system. | Carbazole |

| Aromatic/Hydrophobic Core | The tricyclic phenothiazine system. | Dibenzofuran |

| Cationic/Basic Center | The tertiary amine in the pyrrolidine (B122466) ring. | Piperidine |

| Cationic/Basic Center | The tertiary amine in the pyrrolidine ring. | Tropane |

| Flexible Linker | The methylene (B1212753) group connecting the core to the side chain. | Ethylene |

Advanced Research Directions and Future Perspectives

Theoretical Exploration of Alternative Molecular Targets beyond H1 Receptors

While Dimelazine is characterized as an H1 antihistamine, its core phenothiazine (B1677639) structure is capable of interacting with numerous other biological macromolecules, suggesting a broader therapeutic potential. The exploration of these alternative targets is a significant area of future research, potentially leading to the repurposing of this compound or the development of its analogs for new indications. acs.orgfrontiersin.org

Cholinesterases (AChE and BChE): Several studies have identified cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as prominent targets for phenothiazine derivatives. acs.orgnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov In silico screening has shown that the phenothiazine scaffold can interact effectively with the active sites of both AChE and BChE. acs.orgnih.gov This suggests that this compound and its analogs could be investigated for their potential as neurotherapeutics. nih.gov

B-cell lymphoma 2 (BCL-2) Family Proteins: The anti-apoptotic protein BCL-2 is a critical target in oncology. frontiersin.orgnih.gov Failures in the apoptosis (programmed cell death) pathway are a hallmark of cancer. frontiersin.orgnih.gov Computational simulations, including molecular docking and molecular dynamics, have demonstrated that phenothiazine compounds can bind to a hydrophobic cleft on the BCL-2 protein. frontiersin.orgnih.gov This binding competes with the natural pro-apoptotic BH3-only peptides, potentially restoring the cell's ability to undergo apoptosis. frontiersin.orgnih.gov Thioridazine and trifluoperazine, for example, have been shown to compete with the BH3 peptide for the BCL-2 binding site, suggesting that phenothiazines could be developed as novel anticancer agents. frontiersin.org

Other Oncological and Neurological Targets: The therapeutic potential of phenothiazines extends to a variety of other targets. Research has indicated their activity against calmodulin, a calcium-binding protein involved in numerous cellular processes, and their ability to reactivate the tumor suppressor protein phosphatase 2A (PP2A). plos.org Furthermore, the phenothiazine scaffold is known to interact with dopaminergic, serotoninergic, and muscarinic receptors, which are central to the treatment of psychosis and other neurological disorders. acs.orgnih.gov The diverse mechanisms of action include inducing oxidative stress, inhibiting angiogenesis, and modulating pathways like MAPK and Akt/mTOR. frontiersin.org

| Potential Molecular Target | Therapeutic Area | Supporting Research Findings |

|---|---|---|

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | In silico screening and molecular docking studies identified cholinesterases as common targets for phenothiazines. acs.orgnih.gov Certain derivatives show potent inhibitory activity. nih.govnih.gov |

| B-cell lymphoma 2 (BCL-2) | Oncology | Computational studies show phenothiazines can bind to the BH3-binding site of BCL-2, competing with pro-apoptotic peptides and potentially inducing cell death in cancer cells. frontiersin.orgnih.govnih.gov |

| Dopamine & Serotonin (B10506) Receptors | Psychiatric Disorders | The phenothiazine class is well-established to interact with various neurotransmitter receptors, forming the basis of their antipsychotic activity. acs.orgnih.gov |

| Calmodulin (CaM) & Protein Phosphatase 2A (PP2A) | Oncology | Phenothiazines can synergistically inhibit CaM and activate the tumor suppressor PP2A, affecting cancer cell viability and stemness features. plos.org |

Computational-Guided Rational Design of Advanced this compound Analogs

Rational drug design, heavily supported by computational methods, offers a powerful alternative to traditional trial-and-error discovery. By leveraging knowledge of a target's three-dimensional structure and the structure-activity relationships (SAR) of existing ligands, new molecules with improved properties can be designed in silico before their synthesis. frontiersin.org

Structure-Based Drug Design (SBDD): When the 3D structure of a molecular target is known (from X-ray crystallography or NMR, for instance), SBDD can be employed. frontiersin.org Molecular docking simulations can predict how novel this compound analogs might bind to a target like BCL-2 or AChE. nih.govfrontiersin.org These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, guiding modifications to the this compound scaffold to enhance binding affinity and specificity. nih.govfrontiersin.org

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods can be used. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling analyze a series of known active compounds to build a predictive model. semanticscholar.org For antihistamines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create models that correlate molecular properties (steric, electrostatic, hydrophobic fields) with biological activity. semanticscholar.orgresearchgate.net The resulting contour maps can guide the design of new analogs by indicating regions where, for example, adding a bulky group or an electronegative atom might increase potency. semanticscholar.org

Molecular Dynamics (MD) Simulations: Following initial docking studies, MD simulations can provide a dynamic view of the ligand-receptor complex over time. nih.govfrontiersin.org This technique helps assess the stability of the predicted binding pose and can reveal subtle conformational changes in the protein or ligand that are crucial for activity. nih.govnih.gov

| Computational Method | Description | Application for this compound Analogs |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To screen virtual libraries of this compound analogs against targets like AChE or BCL-2 and prioritize candidates for synthesis. nih.govfrontiersin.org |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of molecules with their biological activities to build predictive models. | To understand the structural requirements for high H1 receptor affinity and design more potent antihistamines or analogs with activity at new targets. semanticscholar.orgeurekaselect.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the this compound analog-receptor complex and refine the understanding of binding interactions. nih.govnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for searching compound databases for novel scaffolds that could be developed into this compound analogs. researchgate.net |

Synergistic Integration of Computational and Experimental Research Methodologies

The most efficient path to novel therapeutics involves a close partnership between computational and experimental approaches. semanticscholar.org This synergistic workflow allows for the rapid prioritization of research efforts, reducing the time and cost associated with drug discovery.

A typical integrated research cycle proceeds as follows:

In Silico Design and Screening: The process begins with the computational design of novel this compound analogs or the virtual screening of compound libraries against a chosen molecular target. Computational tools predict binding affinity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicity. acs.orgnih.gov

Chemical Synthesis: The most promising candidates identified through computational analysis are then synthesized in the laboratory. acs.org Modern synthetic chemistry techniques allow for the efficient creation of the designed molecules. mdpi.com

In Vitro Validation: The newly synthesized compounds are tested in biochemical and cell-based assays to confirm their activity against the intended target and to assess their effects on cells (e.g., cytotoxicity against cancer cell lines). acs.org This step validates the computational predictions.

Iterative Refinement: The experimental data from in vitro and in vivo studies are then used to refine the computational models. semanticscholar.org This feedback loop enhances the predictive power of the models for the next round of design and synthesis, creating an iterative cycle of optimization.

A recent study on novel phenothiazine derivatives exemplifies this synergy, where compounds were first screened in silico to identify cholinesterases as likely targets, followed by synthesis and in vitro testing on liver cancer cells, and finally, in vivo evaluation in zebrafish to assess both efficacy and toxicity. acs.orgnih.gov

Conceptualizing Strategies for Enhanced Ligand Selectivity and Target Specificity

A major challenge in drug development is achieving selectivity, ensuring that a drug interacts strongly with its intended target while minimizing interactions with off-target molecules, which can cause side effects. For a scaffold like phenothiazine with known polypharmacology, enhancing selectivity is a key goal for future research. nih.gov

Structure-Guided Modifications: By analyzing the 3D structure of a target's binding site, medicinal chemists can design modifications to the this compound structure that exploit unique features of that site. For example, if the target has a specific pocket, a functional group can be added to the this compound analog to fit into that pocket, increasing affinity and selectivity over other targets that lack this feature. frontiersin.org

Molecular Hybridization: This strategy involves combining the phenothiazine core with another pharmacophore (a molecular feature responsible for a drug's action) known to interact with a specific target. mdpi.comnih.gov This can create a hybrid molecule with improved affinity and a dual-action mechanism or enhanced selectivity for a single target. nih.gov

Molecular Tailoring and SAR: Systematically modifying the phenothiazine core at different positions and observing the effect on biological activity helps build a detailed Structure-Activity Relationship (SAR). nih.gov For instance, research has shown that introducing substituents at specific positions (e.g., positions 3 and 7) on the phenothiazine ring can significantly alter the molecule's electronic and physical properties, which in turn affects its target interactions and selectivity. chemrxiv.org This "molecular tailoring" allows for the fine-tuning of a compound's activity profile. chemrxiv.org

| Strategy | Principle | Example Application |

|---|---|---|

| Structure-Guided Design | Exploiting unique topological or chemical features of the target's active site to design complementary ligands. | Modifying a this compound analog to form a specific hydrogen bond with a residue present only in the desired target, not in related off-targets. frontiersin.org |

| Molecular Hybridization | Covalently linking two or more pharmacophores to create a single molecule with a modified or multi-target activity profile. | Fusing the phenothiazine scaffold with a coumarin moiety to create hybrids with potent acetylcholinesterase inhibitory activity. nih.govmdpi.com |

| Systematic SAR Studies | Synthesizing a series of analogs with systematic structural changes to map how each modification affects activity and selectivity. | Demonstrating that adding p-chloro or p-bromo substitutions on a phenyl ring attached to the phenothiazine core improves inhibitory activity against a specific enzyme. nih.gov |

| Bioisosteric Replacement | Replacing a functional group in the molecule with another group that has similar physical or chemical properties to improve selectivity or pharmacokinetic properties. | Replacing a metabolically liable part of the molecule with a more stable group to prevent the formation of non-selective metabolites. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dimelazine (CAS 15302-12-2), and how can their reproducibility be ensured in academic research?

- Methodological Answer : To ensure reproducibility, document all synthetic steps in detail, including reagents (purity, suppliers), reaction conditions (temperature, time, solvent ratios), and purification methods (e.g., column chromatography gradients). Validate each intermediate and the final product using NMR, mass spectrometry, and HPLC (≥98% purity threshold). Cross-reference protocols with peer-reviewed syntheses of structurally analogous compounds to identify critical control points .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical parameters to report?

- Methodological Answer : Use a combination of H/C NMR (in deuterated solvents like DMSO-d6), FT-IR (to confirm functional groups), and high-resolution mass spectrometry (HRMS). For crystallinity assessment, employ X-ray diffraction. Report solvent peaks, coupling constants, and integration ratios in NMR, as well as mass accuracy (ppm) in HRMS. Compare spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What are the standard storage conditions for this compound to maintain its chemical stability in long-term studies?

- Methodological Answer : Store this compound as a crystalline solid at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Use Karl Fischer titration to monitor moisture uptake, which may affect reactivity in aqueous systems .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic profile of this compound while accounting for inter-laboratory variability?

- Methodological Answer : Adopt a cross-validation framework:

- In vitro : Use Caco-2 cell monolayers to assess permeability, with lucifer yellow as a paracellular marker. Normalize results to positive controls (e.g., propranolol for high permeability).

- In vivo : Employ cassette dosing in rodent models (3-5 animals/group) with LC-MS/MS quantification. Include a stable isotope-labeled internal standard (e.g., C-Dimelazine) to correct for matrix effects.

- Report variability metrics (e.g., %CV for AUC and C) and use mixed-effects modeling to distinguish biological from technical variability .

Q. What methodological approaches are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Step 1 : Replicate in vitro assays (e.g., enzyme inhibition IC) under physiological conditions (e.g., 37°C, serum-containing media) to mimic in vivo environments.

- Step 2 : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with observed effects.

- Step 3 : Investigate off-target interactions via proteome-wide affinity profiling (e.g., thermal shift assays). Publish negative results to reduce publication bias .

Q. How should researchers approach comparative studies between this compound and structural analogs to assess structure-activity relationships (SAR)?

- Methodological Answer :

- Design : Use a congeneric series with systematic variation (e.g., substituents at positions 2 and 6 of the dimethylphenyl group).

- Assays : Test all analogs in parallel for target binding (SPR or ITC), cellular activity (EC), and toxicity (MTT assay).

- Analysis : Apply QSAR models (e.g., CoMFA or machine learning) using descriptors like logP, polar surface area, and H-bond donors. Validate models with blind-test compounds .

Q. What strategies mitigate batch-to-batch variability in this compound during preclinical toxicity studies?

- Methodological Answer :

- Quality Control : Require certificates of analysis (CoA) for each batch, including residual solvent levels (GC-MS) and elemental impurities (ICP-MS).

- Experimental Design : Use a randomized block design where each batch is tested across all dose groups. Apply ANOVA to isolate batch effects from treatment effects .

Data Analysis and Reporting

Q. How should researchers address conflicting data on this compound’s mechanism of action across different assay platforms?

- Methodological Answer :

- Triangulation : Combine orthogonal assays (e.g., CRISPR knockouts, fluorescent reporter systems) to confirm target engagement.

- Meta-Analysis : Pool data from multiple labs using random-effects models to quantify heterogeneity (I statistic). Highlight assay-specific artifacts (e.g., fluorescence interference in high-throughput screens) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Report 95% confidence intervals and apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. non-sigmoidal fits. For multiplexed data (e.g., multi-kinase panels), apply false discovery rate (FDR) corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.